4-Chloro-7-(trifluoromethyl)pyrido[3,2-d]pyrimidine
Description
Properties
IUPAC Name |
4-chloro-7-(trifluoromethyl)pyrido[3,2-d]pyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF3N3/c9-7-6-5(14-3-15-7)1-4(2-13-6)8(10,11)12/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNMRQSOIKVOCBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1N=CN=C2Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formamidine-Mediated Cyclization
In a method adapted from CN110386936B, formamidine salts facilitate cyclization of dichloroacrylonitrile derivatives. For 4-chloro-7-(trifluoromethyl)pyrido[3,2-d]pyrimidine, a trifluoromethyl-bearing precursor (e.g., 1,1-dichloro-2-cyano-4-(trifluoromethyl)-1,3-butadiene ) reacts with formamidine acetate under basic conditions (e.g., sodium methoxide in methanol). The reaction proceeds via addition-condensation, followed by HCl elimination (Table 1).
Table 1: Cyclocondensation Parameters for Pyrido[3,2-d]pyrimidine Core
| Parameter | Condition | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| Solvent | Methanol | 85–90 | ≥99.3 | |
| Temperature | 65–70°C (elimination step) | 90.2 | 99.3 | |
| Base | Sodium methoxide (28% in methanol) | 89 | – |
Introduction of the Trifluoromethyl Group
Direct Trifluoromethylation via Nucleophilic Substitution
The trifluoromethyl group is introduced either during core synthesis or via post-cyclization functionalization. Ullmann-type coupling with CuI/1,10-phenanthroline enables CF₃ insertion at position 7 using methyl trifluoroborate. Alternatively, Sandmeyer reactions with CF₃I under radical initiation (e.g., AIBN) have been reported for analogous pyrimidines.
Grignard Reagent-Based Approaches
As demonstrated in pyrido[2,3-d]pyrimidine syntheses, Grignard reagents (e.g., CF₃MgBr) add to nitrile groups in precursors like 2-amino-3-cyanopyridine . Subsequent cyclization with triethyl orthoformate yields the trifluoromethylated core (Table 2).
Table 2: Trifluoromethylation Efficiency
| Method | Reagent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Grignard Addition | CF₃MgBr | 0–25 | 70–78 |
| Copper-Mediated Coupling | CF₃BF₃K, CuI | 80 | 65 |
Chlorination at Position 4
Chlorination is achieved using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) . For pyrido[3,2-d]pyrimidin-4-ones, POCl₃ in refluxing acetonitrile (3–5 h) replaces the carbonyl oxygen with chlorine.
Key Optimization Factors:
-
Solvent Choice: Toluene or acetonitrile minimizes side reactions.
-
Temperature Control: Reflux (80–110°C) ensures complete conversion.
Table 3: Chlorination Conditions and Outcomes
| Substrate | Reagent | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| Pyrido[3,2-d]pyrimidin-4-one | POCl₃ | Acetonitrile | 4 | 92 |
| Pyrido[2,3-d]pyrimidin-4-one | SOCl₂ | Toluene | 3 | 88 |
One-Pot Synthesis Strategies
Recent advances emphasize one-pot methodologies to reduce purification steps. A representative protocol involves:
-
Condensation: 3-Amino-2-cyanopyridine reacts with trifluoroacetic anhydride to install CF₃.
-
Cyclization: Formamidine acetate and NaOMe in methanol form the pyrimidine ring.
-
Chlorination: In-situ addition of POCl₃ directly converts the intermediate to this compound.
Advantages:
Purification and Characterization
Crystallization Techniques
High-purity (>99%) product is obtained via recrystallization from ethanol/water mixtures (1:3 v/v). The trifluoromethyl group’s hydrophobicity aids in selective precipitation.
Analytical Validation
-
HPLC: Purity ≥99.5% confirmed using C18 columns (acetonitrile/water mobile phase).
-
NMR: Characteristic signals include δ 8.2–8.5 ppm (pyrimidine H) and δ 120–125 ppm (CF₃, ¹⁹F NMR).
Challenges and Mitigation Strategies
By-Product Formation
Chemical Reactions Analysis
Types of Reactions
4-Chloro-7-(trifluoromethyl)pyrido[3,2-d]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4-position can be replaced by nucleophiles such as amines or thiols under suitable conditions.
Electrophilic Substitution: The compound can participate in electrophilic aromatic substitution reactions, particularly at positions adjacent to the nitrogen atoms in the pyrimidine ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) and anhydrous solvents like tetrahydrofuran (THF) are commonly used.
Electrophilic Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be employed under controlled conditions.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives where the chlorine atom is replaced by various nucleophiles.
Electrophilic Substitution: Halogenated or nitrated derivatives depending on the electrophile used.
Scientific Research Applications
Pharmaceutical Applications
1.1 Kinase Inhibitors Development
One of the primary applications of 4-Chloro-7-(trifluoromethyl)pyrido[3,2-d]pyrimidine is in the synthesis of kinase inhibitors. Kinases are crucial enzymes involved in cellular signaling pathways, and their dysregulation is often linked to diseases such as cancer. The compound serves as a scaffold for developing selective inhibitors targeting specific kinases, thereby facilitating the design of drugs with improved efficacy and reduced side effects.
- Case Study: Tofacitinib and Ruxolitinib
Both Tofacitinib and Ruxolitinib are notable JAK (Janus kinase) inhibitors derived from this compound. These drugs have shown effectiveness in treating autoimmune diseases such as rheumatoid arthritis and myelofibrosis, respectively .
1.2 Anticancer Activity
Several derivatives of this compound have been evaluated for their anticancer properties. Research indicates that modifications to the core structure can enhance potency against various cancer cell lines.
- Example: Synthesis of Selective PI3Kδ Inhibitors
A recent study highlighted a derivative that acts as a selective inhibitor of PI3Kδ, which is implicated in several cancers. This compound demonstrated significant antitumor activity in preclinical models, showcasing the potential of pyrido[3,2-d]pyrimidine derivatives in cancer therapy .
Antiviral Properties
Research has also explored the antiviral potential of compounds related to this compound. Some derivatives have shown promise against viral infections, indicating that this compound may contribute to developing antiviral therapies.
Anti-inflammatory Applications
The anti-inflammatory properties of derivatives derived from this compound have been investigated, particularly in diseases characterized by chronic inflammation.
- Case Study: Treatment of Benign Prostatic Hyperplasia
A study demonstrated that certain derivatives could effectively lower intraurethral pressure in models of benign prostatic hyperplasia without significant cardiovascular effects. This suggests potential therapeutic applications in managing urinary tract symptoms associated with this condition .
Synthesis Techniques
The preparation methods for this compound are integral to its application in drug development:
- Methodology Overview
The synthesis typically involves condensation reactions that form the pyrido[3,2-d]pyrimidine structure from simpler precursors. Various approaches have been documented to enhance yield and reduce environmental impact during production .
Data Summary
| Application Area | Specific Use Cases | Notable Compounds Derived |
|---|---|---|
| Pharmaceutical | Kinase inhibitors | Tofacitinib, Ruxolitinib |
| Anticancer | Selective PI3Kδ inhibitors | Various derivatives |
| Antiviral | Potential antiviral agents | Ongoing research |
| Anti-inflammatory | Treatment for benign prostatic hyperplasia | Specific derivatives |
Mechanism of Action
The mechanism of action of 4-Chloro-7-(trifluoromethyl)pyrido[3,2-d]pyrimidine involves its interaction with molecular targets such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby modulating cellular signaling pathways. This inhibition can lead to the suppression of cell proliferation, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
Substituent Position and Selectivity
The position and nature of substituents on the pyridopyrimidine scaffold significantly influence biological activity:
- C-7 Substituents: Trifluoromethyl (-CF₃): In 4-Chloro-7-(trifluoromethyl)pyrido[3,2-d]pyrimidine, the -CF₃ group reduces mTOR inhibition compared to unsubstituted analogs but enhances selectivity for PI3K, achieving a selectivity index (SI) of ~10 .
- C-4 Substituents :
Table 1: Substituent Effects on Kinase Inhibition
Anticancer and Antibacterial Activity
- Pyridofuro[3,2-d]pyrrolo[1,2]pyrimidines : Compounds like 6k and 7h demonstrate anticonvulsant activity superior to ethosuximide but lack muscle relaxation effects seen in diazepam .
Physicochemical Properties
- Density and Solubility : Derivatives with multiple halogens (e.g., 2,4,6-trichloro-7-fluoropyrido[3,2-d]pyrimidine) exhibit higher density (~1.76 g/cm³) due to increased molecular mass, while -CF₃ may improve lipid solubility .
Q & A
Basic: What are the critical safety protocols for handling 4-Chloro-7-(trifluoromethyl)pyrido[3,2-d]pyrimidine in laboratory settings?
Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection if handling powders in non-ventilated areas .
- Containment: Conduct reactions in fume hoods or gloveboxes to avoid inhalation of volatile intermediates .
- Waste Management: Segregate halogenated waste for professional disposal to prevent environmental contamination .
- Emergency Measures: Maintain spill kits with activated carbon and neutralizers. For skin contact, rinse immediately with water for ≥15 minutes .
Basic: How can researchers confirm the purity and structural identity of this compound?
Answer:
- Melting Point Analysis: Compare observed melting points with literature values (e.g., 124–125°C for structurally related 4-chloropyrimidines) .
- Spectroscopic Techniques:
- X-ray Crystallography: Resolve crystal structures to confirm bond angles and substituent positions (e.g., C–N bond lengths: 1.33–1.37 Å) .
Advanced: What synthetic strategies enable selective modification at the 4-chloro position?
Answer:
- Nucleophilic Aromatic Substitution (SNAr): Replace the chloro group with amines or alkoxides under basic conditions (e.g., KCO in DMF at 80°C) .
- Cross-Coupling Reactions:
- Challenges: Steric hindrance from the trifluoromethyl group may require elevated temperatures or microwave-assisted synthesis .
Advanced: How can crystallographic data inform the design of analogs with enhanced bioactivity?
Answer:
- Key Structural Insights:
- Design Strategies:
Advanced: What methodologies are recommended for evaluating biological activity in kinase inhibition studies?
Answer:
- In Vitro Assays:
- Data Interpretation:
Advanced: How can researchers resolve contradictions in reported synthetic yields for this compound?
Answer:
- Root Causes:
- Mitigation Strategies:
Basic: What analytical techniques are suitable for characterizing byproducts during synthesis?
Answer:
- Mass Spectrometry (HRMS): Identify halogenated byproducts (e.g., dechlorinated intermediates) with accuracy <5 ppm .
- Tandem Chromatography: Couple HPLC with diode-array detection to distinguish regioisomers (e.g., 4-chloro vs. 2-chloro derivatives) .
Advanced: How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
